1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a synthetic organic compound characterized by the presence of difluorophenyl and pyrazolyl groups
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, disrupting normal function, and initiating a cascade of biochemical reactions .
Biochemical Pathways
Given its potential targets, it could affect a variety of pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
It’s possible that the compound could induce changes in cell signaling, gene expression, or other cellular processes .
Preparation Methods
The synthesis of 1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with an oxan-4-yl halide.
Formation of the Urea Linkage: The final step involves the reaction of the difluorophenyl isocyanate with the pyrazole derivative to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamate: This compound has a carbamate group instead of a urea linkage, which may result in different chemical and biological properties.
1-(2,6-Difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiourea:
1-(2,6-Difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}amide: This amide derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to the urea compound.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2/c17-13-2-1-3-14(18)15(13)21-16(23)20-12-8-19-22(10-12)9-11-4-6-24-7-5-11/h1-3,8,10-11H,4-7,9H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYYWIZBFOJBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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